![molecular formula C13H18O B2755454 4,4-Dimethyl-1-phenylpentan-3-one CAS No. 5195-24-4](/img/structure/B2755454.png)
4,4-Dimethyl-1-phenylpentan-3-one
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Overview
Description
4,4-Dimethyl-1-phenylpentan-3-one is an organic compound with the molecular formula C13H18O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the fourth carbon position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4,4-dimethylpentan-2-one with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4-Dimethyl-1-phenylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl group can undergo electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: This compound has a similar structure but contains an additional carbonyl group, leading to different reactivity and applications.
4,4-Dimethyl-1-phenylpentane: Lacks the carbonyl group, resulting in distinct chemical properties and uses.
Uniqueness: 4,4-Dimethyl-1-phenylpentan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial applications .
Biological Activity
4,4-Dimethyl-1-phenylpentan-3-one (also known as 4,4-DMP) is a ketone compound with significant biological activity and various applications in chemical synthesis and medicine. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H18O
- Molecular Weight : 194.29 g/mol
- CAS Number : 5195-24-4
The compound features a phenyl group attached to a pentanone chain, which influences its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites. This action prevents substrate binding and catalysis, thereby influencing metabolic pathways.
- Receptor Modulation : It may interact with various receptors in the body, potentially modulating their activity and leading to physiological effects such as changes in neurotransmitter release.
Antifungal Properties
Recent studies have highlighted the compound's potential as a fungicide. Specifically, derivatives of this compound have shown efficacy against various fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for controlling fungal diseases in agricultural settings.
Neuropharmacological Effects
Research indicates that this compound may influence dopamine release in the brain. This suggests potential applications in treating neurological disorders where dopamine dysregulation is a factor. Further studies are required to elucidate the specific mechanisms involved.
Study on Antifungal Activity
A study evaluated the antifungal efficacy of this compound against common agricultural pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL. The mechanism was attributed to its action on ergosterol biosynthesis pathways.
Concentration (µg/mL) | Fungal Growth Inhibition (%) |
---|---|
0 | 0 |
10 | 70 |
50 | 85 |
100 | 95 |
Neuropharmacological Study
In a neuropharmacological assessment using rat brain slices, it was found that this compound significantly increased dopamine release. The IC50 value for this effect was determined to be approximately 50 nM.
Compound | IC50 (nM) |
---|---|
This compound | 50 |
Control | - |
Properties
IUPAC Name |
4,4-dimethyl-1-phenylpentan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLXCWZAGVGYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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